molecular formula C20H15ClN4O2S B7735833 N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7735833
M. Wt: 410.9 g/mol
InChI Key: KUJIAHBSSHFOMP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chloro-methylphenyl group, a cyano-oxo-phenylpyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between a suitable aldehyde and a cyanoacetamide derivative under basic conditions.

    Introduction of the Sulfanyl Group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group, forming the sulfanylacetamide moiety.

    Coupling with the Chloro-Methylphenyl Group: Finally, the sulfanylacetamide intermediate is coupled with 3-chloro-4-methylphenylamine under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide depends on its interaction with molecular targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: shares similarities with other sulfanylacetamide derivatives and pyrimidinyl compounds.

Uniqueness

    Structural Features: The combination of a chloro-methylphenyl group, a cyano-oxo-phenylpyrimidinyl group, and a sulfanylacetamide moiety makes it unique.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-12-7-8-14(9-16(12)21)23-17(26)11-28-20-24-18(13-5-3-2-4-6-13)15(10-22)19(27)25-20/h2-9H,11H2,1H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJIAHBSSHFOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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